molecular formula C18H22N2O3 B14932001 [4-(2-Ethoxyphenyl)piperazin-1-yl](5-methylfuran-2-yl)methanone

[4-(2-Ethoxyphenyl)piperazin-1-yl](5-methylfuran-2-yl)methanone

Cat. No.: B14932001
M. Wt: 314.4 g/mol
InChI Key: AJKHXYGRVDGZQK-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with an ethoxyphenyl group and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with certain molecular targets compared to similar compounds .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C18H22N2O3/c1-3-22-16-7-5-4-6-15(16)19-10-12-20(13-11-19)18(21)17-9-8-14(2)23-17/h4-9H,3,10-13H2,1-2H3

InChI Key

AJKHXYGRVDGZQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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